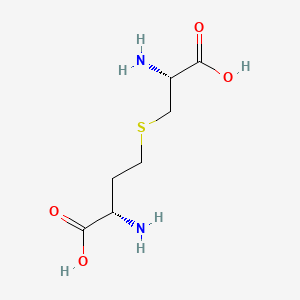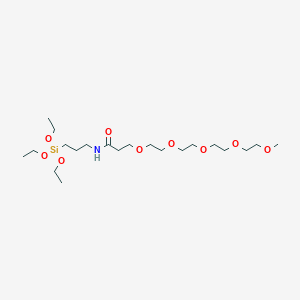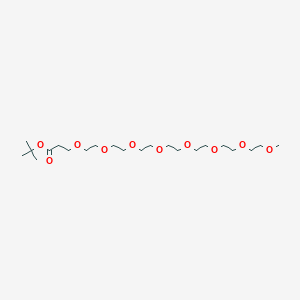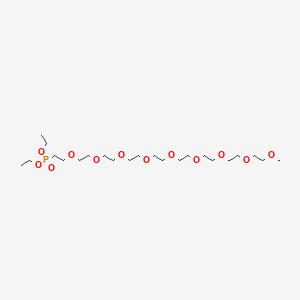
L-Cystathionin
Übersicht
Beschreibung
Cystathionin ist eine Zwischenverbindung bei der Biosynthese von Cystein aus Homocystein. Sie wird über den Transsulfurierungsweg hergestellt und durch das Enzym Cystathionin-Gamma-Lyase in Cystein umgewandelt. Diese Verbindung spielt eine entscheidende Rolle im Stoffwechsel schwefelhaltiger Aminosäuren und ist an verschiedenen physiologischen Prozessen beteiligt .
Wissenschaftliche Forschungsanwendungen
Cystathionine has numerous applications in scientific research:
Wirkmechanismus
Cystathionine exerts its effects through its role in the transsulfuration pathway. It is synthesized from homocysteine and serine by cystathionine beta-synthase and is then cleaved into cysteine and alpha-ketobutyrate by cystathionine gamma-lyase. This pathway is crucial for the regulation of sulfur amino acid metabolism and the production of hydrogen sulfide, a gaseous signaling molecule .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
L-cystathionine is involved in several biochemical reactions, primarily within the transsulfuration pathway. It is synthesized from L-homocysteine and L-serine by the enzyme cystathionine β-synthase. This reaction requires pyridoxal phosphate as a cofactor. L-cystathionine is then cleaved by cystathionine γ-lyase to produce L-cysteine, which is a precursor for glutathione synthesis. The interactions of L-cystathionine with these enzymes are crucial for maintaining cellular redox balance and detoxifying harmful substances .
Cellular Effects
L-cystathionine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of L-cysteine, which is essential for the production of glutathione, a major antioxidant in cells. By contributing to glutathione synthesis, L-cystathionine helps protect cells from oxidative stress and maintain cellular homeostasis. Additionally, L-cystathionine has been shown to affect the expression of genes involved in the antioxidant response and cellular metabolism .
Molecular Mechanism
At the molecular level, L-cystathionine exerts its effects through its interactions with specific enzymes and biomolecules. The binding of L-cystathionine to cystathionine γ-lyase facilitates its cleavage into L-cysteine, ammonia, and α-ketobutyrate. This reaction is essential for the production of L-cysteine, which is a precursor for glutathione synthesis. The regulation of these enzymatic reactions is crucial for maintaining cellular redox balance and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-cystathionine can change over time due to its stability and degradation. Studies have shown that L-cystathionine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have demonstrated that the presence of L-cystathionine can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative stress .
Dosage Effects in Animal Models
The effects of L-cystathionine vary with different dosages in animal models. At low doses, L-cystathionine has been shown to have beneficial effects on cellular function and redox balance. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have identified threshold effects, where the benefits of L-cystathionine are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
L-cystathionine is involved in the transsulfuration pathway, which converts L-methionine to L-cysteine. This pathway involves several enzymes, including cystathionine β-synthase and cystathionine γ-lyase. L-cystathionine interacts with these enzymes to facilitate the production of L-cysteine, which is essential for glutathione synthesis. The regulation of this pathway is crucial for maintaining cellular redox balance and detoxifying harmful substances .
Transport and Distribution
Within cells and tissues, L-cystathionine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of L-cystathionine across cellular membranes, ensuring its availability for biochemical reactions. The distribution of L-cystathionine within cells is essential for its role in the transsulfuration pathway and the production of L-cysteine .
Subcellular Localization
L-cystathionine is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells. The subcellular localization of L-cystathionine is crucial for its activity and function in the transsulfuration pathway and the production of L-cysteine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cystathionin kann durch Thioalkylierung von N-Butoxycarbonyl-L-tert-Leucinbutylester, der von L-Cystein abgeleitet ist, mit tert-Butoxycarbonyl-Amino-4-Iodbutansäure-tert-Butylester, der von L-Asparaginsäure abgeleitet ist, synthetisiert werden. Diese Methode beinhaltet Schutzgruppen und eine einstufige Entschützung unter milden Bedingungen, was zu hochreinem Cystathionin führt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Cystathionin erfolgt in der Regel durch Fermentationsprozesse. Mikroorganismen werden zur Produktion von Cystathionin über den Transsulfurierungsweg eingesetzt, bei dem Homocystein und Serin durch das Enzym Cystathionin-Beta-Synthase in Cystathionin umgewandelt werden .
Chemische Reaktionsanalyse
Arten von Reaktionen
Cystathionin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Cystathionin kann zu Cysteinsulfinsäure oxidiert werden.
Reduktion: Es kann zu Cystein reduziert werden.
Substitution: Cystathionin kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Verschiedene Nukleophile können unter milden Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Cysteinsulfinsäure.
Reduktion: Cystein.
Substitution: Verschiedene substituierte Cystathionderivate.
Wissenschaftliche Forschungsanwendungen
Cystathionin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Cystathionin übt seine Wirkungen durch seine Rolle im Transsulfurierungsweg aus. Es wird aus Homocystein und Serin durch Cystathionin-Beta-Synthase synthetisiert und dann durch Cystathionin-Gamma-Lyase in Cystein und Alpha-Ketobutyrat gespalten. Dieser Weg ist entscheidend für die Regulation des Stoffwechsels von Schwefelaminosäuren und die Produktion von Schwefelwasserstoff, einem gasförmigen Signalmolekül .
Analyse Chemischer Reaktionen
Types of Reactions
Cystathionine undergoes several types of chemical reactions, including:
Oxidation: Cystathionine can be oxidized to form cysteine sulfinic acid.
Reduction: It can be reduced to form cysteine.
Substitution: Cystathionine can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Cysteine sulfinic acid.
Reduction: Cysteine.
Substitution: Various substituted cystathionine derivatives.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cystein: Eine schwefelhaltige Aminosäure, die aus Cystathionin hergestellt wird.
Homocystein: Ein Vorläufer von Cystathionin im Transsulfurierungsweg.
Methionin: Eine essentielle Aminosäure, die in Homocystein umgewandelt werden kann.
Einzigartigkeit
Cystathionin ist einzigartig in seiner Rolle als Zwischenprodukt im Transsulfurierungsweg, das die Umwandlung von Homocystein in Cystein überbrückt. Im Gegensatz zu Cystein und Homocystein wird Cystathionin nicht in Proteine eingebaut, sondern dient als wichtiges Stoffwechselzwischenprodukt .
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971384 | |
| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cystathionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
22 mg/mL | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56-88-2 | |
| Record name | Cystathionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystathionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTATHIONINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375YFJ481O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
312 °C | |
| Record name | L-Cystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)


